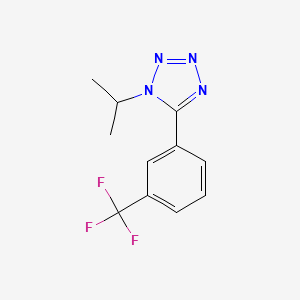

1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole

Description

1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole is a substituted tetrazole derivative featuring an isopropyl group at the 1-position and a 3-(trifluoromethyl)phenyl moiety at the 5-position. Tetrazoles are nitrogen-containing heterocycles known for their stability and diverse applications in pharmaceuticals, agrochemicals, and materials science. The molecular formula of the compound is C₁₁H₁₁F₃N₄, with a molar mass of 256.23 g/mol.

Properties

IUPAC Name |

1-propan-2-yl-5-[3-(trifluoromethyl)phenyl]tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N4/c1-7(2)18-10(15-16-17-18)8-4-3-5-9(6-8)11(12,13)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQNNCNGLHFRJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NN=N1)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole typically involves multistep reactions starting from readily available precursors. One common method involves the following steps:

Reduction: Conversion of the nitro group to an amine.

Cyclization: Formation of the tetrazole ring through cyclization reactions involving hydrazine derivatives and nitriles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including 1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole. Research indicates that compounds within this class exhibit significant antibacterial and antifungal properties. For instance:

- A series of tetrazole compounds demonstrated varying degrees of antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus .

- The compound's structural modifications can enhance its efficacy against specific bacterial strains, making it a candidate for further development as an antimicrobial agent.

Hypoglycemic Activity

Tetrazole derivatives have also been explored for their potential in managing diabetes. In particular:

- Compounds similar to this compound have shown promising results in lowering blood glucose levels in animal models .

- These findings suggest that such compounds could be developed into therapeutic agents for diabetes management.

Polymer Chemistry

The incorporation of tetrazole rings into polymer matrices has been investigated for enhancing material properties:

- Tetrazole-containing polymers exhibit improved thermal stability and mechanical strength compared to their non-tetrazole counterparts.

- This property is particularly valuable in applications requiring durable materials capable of withstanding high temperatures.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrazole derivatives, including the target compound, revealed that certain modifications significantly increased their antimicrobial activity. The testing involved evaluating the zones of inhibition against various bacterial strains using the disc diffusion method. The results indicated that some derivatives outperformed traditional antibiotics like ampicillin .

Case Study 2: Diabetes Management

In another investigation focusing on hypoglycemic effects, a derivative of the tetrazole compound was administered to genetically diabetic mice. The results showed a marked reduction in blood glucose levels compared to control groups, indicating potential for therapeutic use in diabetes treatment .

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the tetrazole ring may participate in hydrogen bonding or other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Key Observations :

Corrosion Inhibition

Tetrazole derivatives like 1-phenyl-5-mercapto-1,2,3,4-tetrazole (PMT) and IPBDT (isopropyl-substituted thiazole) demonstrate corrosion inhibition on copper surfaces. The isopropyl group in IPBDT enhances adsorption efficiency due to hydrophobic interactions . While the target compound lacks a mercapto (-SH) group, its trifluoromethylphenyl moiety could improve surface adhesion via π-stacking or dipole interactions, warranting further study .

Biological Activity

1-Isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole (CAS No. 303144-95-8) is a heterocyclic compound featuring a tetrazole ring. Its unique structure incorporates an isopropyl group and a trifluoromethyl-substituted phenyl moiety, which potentially enhances its biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H11F3N4

- Molecular Weight : 256.23 g/mol

- Boiling Point : 336.0 ± 52.0 °C (predicted)

- Density : 1.34 ± 0.1 g/cm³ (predicted)

- pKa : 0.75 ± 0.10 (predicted)

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of tetrazole derivatives, including this compound. The compound has shown promising activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Against Selected Microbial Strains

| Microbial Strain | Inhibition Zone (mm) | Reference Compound | Reference Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 12 - 20 | Ciprofloxacin | 22 - 26 |

| Escherichia coli | 8 - 16 | Gentamicin | 19 |

| Salmonella typhimurium | 10 - 16 | Amoxicillin | 18 |

| Candida albicans | 10 - 22 | Fluconazole | 28 |

The inhibition zones indicate that the compound exhibits moderate to strong activity against the tested microbial strains, particularly against Staphylococcus aureus and Candida albicans.

The mechanism of action for tetrazoles generally involves interference with microbial metabolism or cell wall synthesis. For instance, the trifluoromethyl group may enhance lipophilicity and facilitate membrane penetration, while the tetrazole ring can participate in hydrogen bonding with target enzymes or receptors.

Case Studies

- Antibacterial Activity Study : A study published in MDPI evaluated various tetrazole derivatives for their antibacterial efficacy. Among these, the compound exhibited significant growth inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

- Antifungal Activity Assessment : Research conducted on antifungal properties demonstrated that compounds with similar structural features to our target compound showed effective inhibition against pathogenic fungi like Candida albicans. The study emphasized the importance of substituents in enhancing antifungal activity .

Q & A

Basic Question: What are the optimal synthetic routes for 1-isopropyl-5-(3-(trifluoromethyl)phenyl)-1H-tetrazole, and how do microwave-assisted methods compare to traditional reflux conditions?

Answer:

Classical synthesis involves refluxing precursors (e.g., nitriles or hydrazines) with catalysts like POCl₃ under anhydrous conditions, followed by purification via recrystallization . Microwave-assisted synthesis reduces reaction times (e.g., from hours to minutes) and improves yields by enhancing reaction kinetics through uniform heating. For example, microwave protocols for analogous tetrazoles achieved >85% purity with reduced side-product formation compared to reflux methods (60–70% yield) .

Table 1: Comparison of Synthesis Methods

| Method | Time | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Reflux | 6–8 h | 60–70 | 90–95 | |

| Microwave | 30–45 min | 75–85 | 95–98 |

Basic Question: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this tetrazole derivative?

Answer:

- 1H/13C NMR : Assign peaks for the isopropyl group (δ 1.2–1.5 ppm for CH₃, δ 4.0–4.5 ppm for CH) and trifluoromethylphenyl moiety (δ 7.5–8.0 ppm for aromatic protons) .

- X-ray Crystallography : Resolves stereoelectronic effects, such as the planar geometry of the tetrazole ring and dihedral angles between substituents (e.g., 15–25° for phenyl-tetrazole alignment) .

- Elemental Analysis : Validates molecular formula (C₁₁H₁₁F₃N₄) with <0.3% deviation .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Answer:

- Variation of Substituents : Replace the isopropyl group with bulkier alkyl chains (e.g., tert-butyl) to assess steric effects on target binding .

- Trifluoromethyl Positioning : Synthesize analogs with CF₃ at ortho/meta/para positions on the phenyl ring to evaluate electronic effects on bioactivity .

- In Silico Docking : Use tools like AutoDock Vina to predict interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., GABAₐ) .

Table 2: Example SAR Data for Analogous Compounds

| Substituent | IC₅₀ (µM) | Target | Reference |

|---|---|---|---|

| CF₃ (meta) | 0.12 | CYP3A4 | |

| CF₃ (para) | 0.45 | CYP3A4 |

Advanced Question: How should researchers address contradictions in reported biological activity data for this compound?

Answer:

- Standardize Assay Conditions : Discrepancies in IC₅₀ values often arise from variations in solvent (DMSO vs. ethanol), pH, or temperature. Replicate assays under controlled conditions .

- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed effects (e.g., hydroxylated derivatives) .

- Cross-Validate Models : Compare in vitro results with ex vivo tissue assays or computational predictions to confirm target specificity .

Basic Question: What safety precautions are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential irritancy (similar to chlorinated pyrazoles) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

- First Aid : For skin contact, wash with 10% ethanol solution; consult a physician if inhaled .

Advanced Question: What computational strategies can predict the metabolic stability of this tetrazole derivative?

Answer:

- PASS Online : Predicts phase I/II metabolism sites (e.g., oxidation at the isopropyl group or hydrolysis of the tetrazole ring) .

- CYP450 Docking : Identify vulnerable positions for oxidative metabolism using crystal structures of CYP3A4/2D6 .

- QSAR Models : Correlate logP values (<3.5) with hepatic clearance rates to prioritize analogs with improved stability .

Advanced Question: How can researchers optimize the compound’s solubility for in vivo studies without altering its core structure?

Answer:

- Salt Formation : Use hydrochloride or sodium salts to enhance aqueous solubility (e.g., 5–10 mg/mL in PBS) .

- Co-solvent Systems : Employ cyclodextrin complexes or PEG-400/water mixtures (1:1 v/v) to stabilize the compound in solution .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.